Benzoylaconine
Overview
Description
Benzoylaconitine is a monoester alkaloid derived from the Aconitum species, particularly Aconitum carmichaelii. It is known for its pharmacological properties, including anti-inflammatory, anti-tumor, and antiviral effects . Benzoylaconitine has been studied for its potential therapeutic applications, especially in the treatment of hypertension and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylaconitine can be synthesized through the esterification of aconitine with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to facilitate the esterification process. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of benzoylaconitine involves the extraction of aconitine from Aconitum carmichaelii, followed by its esterification with benzoyl chloride. The process includes purification steps such as recrystallization to obtain high-purity benzoylaconitine .
Types of Reactions:
Oxidation: Benzoylaconitine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of benzoylaconitine can yield reduced forms with different pharmacological properties.
Substitution: Benzoylaconitine can participate in substitution reactions, where the benzoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of benzoylaconitine with modified pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and alkaloid chemistry.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating hypertension, psoriasis, and other inflammatory conditions
Mechanism of Action
Benzoylaconitine exerts its effects by targeting specific molecular pathways:
Comparison with Similar Compounds
Benzoylaconitine is compared with other monoester alkaloids from the Aconitum species, such as benzoylmesaconine and benzoylhypaconitine:
Benzoylmesaconine: Similar in structure but differs in its pharmacological potency and specific molecular targets.
Benzoylhypaconitine: Shares similar anti-inflammatory properties but has distinct effects on different signaling pathways.
Benzoylaconitine stands out due to its strong antihypertensive effects and its ability to modulate both ACE and ACE2, making it a unique compound in its class .
Properties
IUPAC Name |
[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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